Dimethyl 2-(1-phenyl-allyl)-malonate
Description
Dimethyl 2-(1-phenyl-allyl)-malonate is a malonate derivative featuring a phenyl-allyl substituent at the central carbon. The phenyl-allyl group introduces steric and electronic effects that influence reactivity, enabling applications in stereoselective transformations.
Properties
Molecular Formula |
C14H16O4 |
|---|---|
Molecular Weight |
248.27 g/mol |
IUPAC Name |
dimethyl 2-(1-phenylprop-2-enyl)propanedioate |
InChI |
InChI=1S/C14H16O4/c1-4-11(10-8-6-5-7-9-10)12(13(15)17-2)14(16)18-3/h4-9,11-12H,1H2,2-3H3 |
InChI Key |
BVCOQEGIAVLJDW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C(C=C)C1=CC=CC=C1)C(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table summarizes key structural and synthetic differences between dimethyl 2-(1-phenyl-allyl)-malonate and related malonate derivatives:
Key Observations:
Substituent Effects :
- The phenyl-allyl group in this compound provides a conjugated π-system that enhances reactivity in cycloadditions and stereoselective reactions compared to simpler alkyl or aryl malonates (e.g., dimethyl 2-(2-fluorophenyl)malonate) .
- Propargyl and allyl derivatives (e.g., diethyl allyl(3-phenylprop-2-ynyl)malonate) exhibit distinct reactivity profiles due to alkyne/alkene participation in click chemistry or Diels-Alder reactions .
Synthetic Methodology :
- Strong bases like KOH are critical for high-yield synthesis of substituted malonates (e.g., 89% yield for dimethyl 2-(1-methyl-3-oxo-1,3-dihydroisobenzofuran-1-yl)malonate in acetonitrile) .
- Solvent-free conditions or polar aprotic solvents (e.g., DMF) are preferred for alkylation steps, as seen in diethyl 2-(2-phenylacetyl)malonate synthesis .
Applications: Asymmetric synthesis: The phenyl-allyl group in this compound facilitates enantioselective transformations, as demonstrated in chiral phosphoric acid-catalyzed reactions . Pharmaceutical intermediates: Fluorinated and aminophenyl derivatives (e.g., dimethyl 2-(2-fluorophenyl)malonate) are pivotal in designing CNS-active drugs .
Reactivity and Mechanistic Insights
Base Sensitivity: Malonate diesters undergo hydrolysis under strongly basic conditions. For example, dimethyl malonate derivatives require anhydrous KOH to avoid ester cleavage, as noted in the synthesis of 3,3-disubstituted phthalides . In contrast, weaker bases like K₂CO₃ are sufficient for alkylation of nitro-substituted malonates (e.g., dimethyl 2-(2-nitro-1-phenylethyl)malonate) .
Steric Hindrance :
- Bulky substituents (e.g., phenyl-allyl) slow reaction kinetics. For instance, this compound may require elevated temperatures or prolonged reaction times compared to less hindered analogs .
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